5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a triazole core substituted with a thiol group at position 3, a propyl group at position 4, and a 2-methyl-3-furyl moiety at position 3. The furyl group introduces electron-rich aromaticity, while the propyl chain enhances lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS/c1-3-5-13-9(11-12-10(13)15)8-4-6-14-7(8)2/h4,6H,3,5H2,1-2H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFBAFHPNZIQWDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=C(OC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00391480 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
725218-33-7 | |
| Record name | 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00391480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-methyl-3-furyl derivatives with triazole precursors under specific conditions. One common method involves the cyclization of 2-methyl-3-furyl disulfide with triazole derivatives in the presence of a base, such as sodium hydroxide, to form the desired compound . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent choice, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the furan or triazole rings.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution may involve reagents like bromine or chlorine, while nucleophilic substitution may use reagents such as sodium methoxide.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Modified furan or triazole derivatives.
Substitution: Halogenated furan derivatives or other substituted products.
Scientific Research Applications
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antioxidant activities.
Industry: Utilized in the development of novel preservatives and flavor compounds.
Mechanism of Action
The mechanism of action of 5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological molecules through its thiol group and heterocyclic rings. The thiol group can form disulfide bonds with cysteine residues in proteins, potentially altering their function. The furan and triazole rings may interact with various molecular targets, including enzymes and receptors, modulating their activity and leading to biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Anticoccidial Activity
- 4,5-Diphenyl-1,2,4-triazole-3-thiol (Compound 2 in ): Exhibited α-glucosidase inhibition (anticoccidial mechanism) in rabbits infected with Eimeria stiedae. The diphenyl substitution likely enhances π-π stacking with enzyme active sites.
- 5-(5-Bromo-2-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol () : A brominated analog with reported Ras farnesyltransferase and NF-κB inhibition. The bromine atom increases molecular weight and may improve binding affinity via halogen bonding, whereas the target compound’s methyl group could enhance metabolic stability .
Enzyme Inhibition
- 5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazole-3-thiol () : Showed potent acetylcholinesterase (AChE) inhibition (IC₅₀: 1.63–17.68 nM). The methyl group at position 4 may reduce steric hindrance compared to the target compound’s propyl group, suggesting that longer alkyl chains could modulate enzyme access .
- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol) () : Inhibits auxin biosynthesis by targeting YUC proteins. The chlorophenyl group’s electron-withdrawing effect contrasts with the furyl group’s electron-donating nature, highlighting substituent-dependent mechanistic divergence .
Antimicrobial and Antiradical Activity
- 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-1,2,4-triazole-3-thiol derivatives () : Demonstrated moderate antiradical activity against DPPH radicals. The pyrazole moiety’s nitrogen-rich structure may facilitate radical scavenging, whereas the furyl group’s oxygen could offer alternative redox pathways .
- 5-(6-Chloropyridin-3-yl methyl)-4-phenyl-1,2,4-triazole-3-thiol (): Exhibited antibacterial activity via alkylation and aminomethylation. The chloropyridinyl group’s planar structure may enhance DNA intercalation, a property less likely in the target compound’s non-planar furyl substituent .
Physicochemical Properties
- Solubility and Lipophilicity :
- 5-[3-(4-Methoxy-3-methyl-phenyl)-propyl]-4-methyl-4H-1,2,4-triazole-3-thiol () : Has a water solubility of 28.7 µg/mL at pH 7.4. The target compound’s propyl and furyl groups may further reduce aqueous solubility compared to methyl or phenyl analogs, favoring lipid bilayer penetration .
- 4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol () : The pyrrole group’s hydrogen-bonding capacity contrasts with the furyl group’s weaker polarity, suggesting differences in bioavailability .
Molecular Docking and Target Prediction
- Kinase and Enzyme Interactions () : Docking studies on 5-(3-(indol-3-yl)propyl)-4-phenyl-1,2,4-triazole-3-thiol revealed affinity for anaplastic lymphoma kinase (ALK) and cyclooxygenase-2 (COX-2). The target compound’s furyl group may interact with hydrophobic pockets in similar targets, while the propyl chain could stabilize van der Waals interactions .
Data Tables: Key Comparative Properties
Biological Activity
Overview
5-(2-methyl-3-furyl)-4-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that combines a furan ring, a triazole ring, and a thiol group. This unique structure contributes to its potential biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology. The compound is known for various applications in chemistry, biology, and medicine, particularly for its antimicrobial and antifungal properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₃N₃OS |
| CAS Number | 725218-33-7 |
| Molecular Weight | 223.30 g/mol |
| IUPAC Name | 3-(2-methylfuran-3-yl)-4-propyl-1H-1,2,4-triazole-5-thione |
The biological activity of this compound is primarily attributed to its interactions with various biological targets. While specific targets remain unidentified, studies suggest that the compound may influence several biochemical pathways associated with:
- Antimicrobial Activity : The thiol group can interact with microbial enzymes or proteins, potentially disrupting their function.
- Antifungal Activity : Similar to other triazole derivatives, it may inhibit ergosterol synthesis in fungal cell membranes.
Antifungal Evaluation
Research has shown that compounds similar to this compound exhibit significant antifungal properties. For instance:
-
Study on Triazole Derivatives : A study evaluated various 5-substituted 1,2,4-triazole derivatives for antifungal activity against strains such as Aspergillus flavus and Aspergillus niger. Compounds with structural similarities demonstrated notable inhibitory effects (Table 1) .
Compound Activity Against A. flavus Activity Against A. niger 6a High High 6b Moderate Moderate 6g Very High High - Mechanistic Insights : The presence of a furan moiety is believed to enhance the interaction with fungal targets due to its ability to form reactive intermediates that disrupt cellular functions .
Anticancer Potential
Mercapto-substituted triazoles have been investigated for their anticancer properties. In vitro studies have shown that derivatives can exhibit cytotoxic effects against various cancer cell lines:
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Cell Line Studies : Compounds derived from triazoles were tested against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with varying degrees of effectiveness (Table 2) .
Compound IC50 (HCT-116) μM IC50 (T47D) μM 47e 43.4 27.3 47f 6.2 Active
Pharmacokinetics
The pharmacokinetic profile of compounds similar to this compound suggests moderate absorption and bioavailability due to the presence of polar functional groups (thiol and triazole). These properties may influence the compound's distribution and metabolism in biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
